molecular formula C7H17ClN2O2 B1442049 N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride CAS No. 1219982-24-7

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride

Cat. No. B1442049
M. Wt: 196.67 g/mol
InChI Key: WMQMXQBPWKJELE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Biological Effects of Acetamides

Research on acetamides, including their mono and dimethyl derivatives, continues to expand our understanding of their biological consequences upon exposure. Kennedy (2001) updated a critical review from 1986 in Critical Reviews in Toxicology, adding considerable knowledge about the biological effects of acetamides and their commercial importance. This work emphasizes the diverse biological responses and environmental toxicology advancements made over the years for acetamides and similar compounds Kennedy, 2001.

Advanced Oxidation Processes for Degradation

Qutob et al. (2022) reviewed the application of advanced oxidation processes (AOPs) in degrading acetaminophen, leading to various by-products, including acetamide. This research, published in RSC Advances, collates state-of-the-art studies on the biotoxicity of acetaminophen by-products, proposing enhanced AOP systems for degradation. The study suggests a potential environmental impact and offers insights into managing pharmaceutical pollutants Qutob et al., 2022.

Synthetic Organic Chemistry

Kondo and Murakami (2001) discussed the synthetic organic chemistry based on the N-Ar axis, including the development of N-acylation reagents like N-acetyl-N-(2-trifluoromethylphenyl)acetamide. Their work in the Journal of Synthetic Organic Chemistry Japan explores chemoselective N-acylation, highlighting the structural and chemical diversity achievable with acetamide derivatives, thus underscoring the compound's utility in synthesizing novel pharmaceuticals and enhancing existing drug formulations Kondo & Murakami, 2001.

Safety And Hazards

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properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-3-9(4-5-10)7(11)6-8-2;/h8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMXQBPWKJELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(2-hydroxyethyl)-2-(methylamino)-acetamide hydrochloride

CAS RN

1219982-24-7
Record name Acetamide, N-ethyl-N-(2-hydroxyethyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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